- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure
Nombre del producto:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
Número CAS:942590-05-8
MF:C12H13BrN2O2
Megavatios:297.147822141647
MDL:MFCD13182500
CID:844631
PubChem ID:57703571
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
- tert-butyl 5-bromobenzimidazole-1-carboxylate
- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate
- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester
- SCHEMBL559567
- DB-344370
- AS-47324
- CS-0096061
- AKOS016013475
- DTXSID60727625
- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE
- (1-Boc)-5-bromo-1H-benzo[d]imidazole
- F13258
- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester
- PCGSIEGOWZACDD-UHFFFAOYSA-N
- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 942590-05-8
- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
-
- MDL: MFCD13182500
- Renchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
- Clave inchi: PCGSIEGOWZACDD-UHFFFAOYSA-N
- Sonrisas: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 296.01604g/mol
- Masa isotópica única: 296.01604g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 303
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.1Ų
- Xlogp3: 3.4
Propiedades experimentales
- Denso: 1.5±0.1 g/cm3
- Punto de ebullición: 379.4±34.0 °C at 760 mmHg
- Punto de inflamación: 183.2±25.7 °C
- Presión de vapor: 0.0±0.9 mmHg at 25°C
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
¥284.00 | 2024-04-24 | |
Chemenu | CM155496-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 250mg |
$67 | 2024-07-19 | |
Apollo Scientific | OR305020-1g |
tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |
942590-05-8 | 97% | 1g |
£151.00 | 2024-07-20 | |
Alichem | A069003192-10g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 10g |
$914.55 | 2023-08-31 | |
Chemenu | CM155496-1g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 1g |
$134 | 2024-07-19 | |
Alichem | A069003192-5g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 5g |
$621.09 | 2023-08-31 | |
1PlusChem | 1P00IIH2-1g |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | >98% | 1g |
$185.00 | 2024-04-19 | |
Aaron | AR00IIPE-100mg |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
$31.00 | 2025-02-10 | |
Ambeed | A532367-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 250mg |
$51.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |
tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |
942590-05-8 | 95% | 25g |
¥9158.0 | 2024-04-16 |
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt
Referencia
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluationEuropean Journal of Medicinal Chemistry, 2021, 223,,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Referencia
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux
Referencia
- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt
Referencia
- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of PurinesJournal of Organic Chemistry, 2023, 88(2), 1036-1048,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
Referencia
- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomainsMedChemComm, 2013, 4(1), 140-144,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C
Referencia
- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Referencia
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross CouplingOrganic Letters, 2021, 23(24), 9387-9392,
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Literatura relevante
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Pureza:99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g
Precio ($):315.0/526.0/1051.0/1683.0